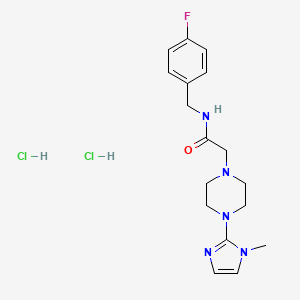
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .
Scientific Research Applications
Synthesis and Biological Evaluation
Research on novel pyrazole and pyrimidine derivatives, including the mentioned compound, has shown significant results in the synthesis and biological evaluation of these chemicals. These compounds have been developed and tested for their in vitro antitumor activity against several cell lines, showing promising results as potential anticancer agents. Additionally, they exhibit high antimicrobial and antioxidant activities, suggesting a broad spectrum of potential therapeutic applications (Farag & Fahim, 2019).
Antimicrobial and Antiproliferative Activities
The exploration of novel heterocycles based on the mentioned chemical structure has led to the discovery of compounds with significant antimicrobial and in vitro anticancer activity. Molecular docking studies have further elucidated the mechanisms through which these compounds interact with specific proteins, providing insights into their antimicrobial activity and potential as anticancer agents (Fahim et al., 2021).
Potential as Anticancer Agents
Research into pyrazolo[4,3-d]-pyrimidine derivatives and related compounds has uncovered a range of activities, highlighting their potential as anticancer agents. These compounds have been shown to exhibit higher anticancer activity than reference drugs in certain studies, indicating their potential utility in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Activation of p53 in Cervical Cancer Cells
Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates, closely related to the compound , have been synthesized and evaluated for their anticancer activity in cervical cancer cells. These studies reveal the ability of certain conjugates to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells, thus highlighting their therapeutic potential (Kamal et al., 2012).
Inhibition of PDE-5 Activity
Compounds derived from the mentioned chemical structure have also been investigated for their potential to inhibit phosphodiesterase-5 (PDE-5), suggesting applications in the treatment of diseases where PDE-5 inhibition is beneficial. Research indicates that certain derivatives exhibit better inhibitory activity than others, providing a basis for the development of new inhibitors (Su et al., 2021).
Future Directions
Properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N6O/c1-14-10-15(2)30(27-14)19-12-18(25-13-26-19)28-6-8-29(9-7-28)20(31)16-4-3-5-17(11-16)21(22,23)24/h3-5,10-13H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDZCMKNGFXYDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

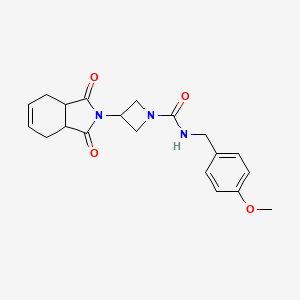
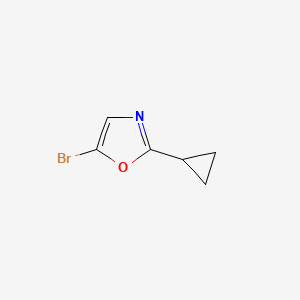
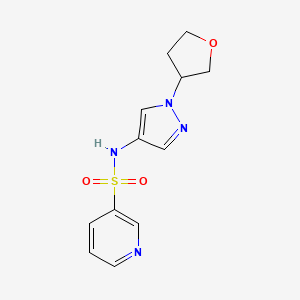
![Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2963485.png)


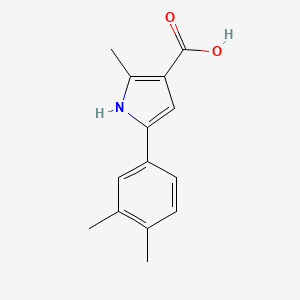
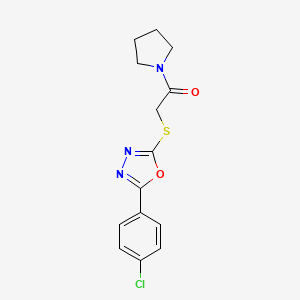
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)

